molecular formula C8H8N2O3 B8752579 3-Oxo-3-(pyridine-3-ylamino)propanoic acid CAS No. 851680-50-7

3-Oxo-3-(pyridine-3-ylamino)propanoic acid

Cat. No. B8752579
M. Wt: 180.16 g/mol
InChI Key: RYGZYXMNALDTAQ-UHFFFAOYSA-N
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Patent
US08093264B2

Procedure details

To a suspension of pyridine-3-amine (1 g, 10.6 mmol) in DCM (100 mL) was added TMSCl (1.3 mL, 10.6 mmol) at room temperature. The reaction mixture was stirred for 30 min. 2,2-Dimethyl-1,3-dioxane-4,6-dione (1.44 g, 10.6 mmol) was added and the combined mixture stirred overnight and concentrated under reduced pressure. The residue was dissolved in dilute NaHCO3 solution and washed with EtOAc. The aqueous phase was collected and acidified with conc. HCl to pH˜3 and extracted with EtOAc. The extract was dried over anhydrous Na2SO4, filtered and concentrated. The remaining solid was purified by flash chromatography (eluent CHCl3/MeOH/AcOH 8:1:0.1) to afford the title compound 39 as a white solid (0.5 g, 26% yield). 1H NMR (DMSO-d6) δ (ppm): 12.04 (bs, 1H), 9.67 (s, 1H), 8.18 (d, 1H), 8.01 (d, 1H), 7.29 (m, 1H), 2.97 (s, 2H). MS (m/z): 181.1 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.C[Si](Cl)(C)C.CC1(C)[O:19][C:18](=O)[CH2:17][C:16](=[O:21])[O:15]1>C(Cl)Cl>[O:19]=[C:18]([NH:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[CH2:17][C:16]([OH:21])=[O:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC(=CC=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
1.44 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the combined mixture stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dilute NaHCO3 solution
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous phase was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The remaining solid was purified by flash chromatography (eluent CHCl3/MeOH/AcOH 8:1:0.1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(CC(=O)O)NC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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